molecular formula C11H14N2O B1398969 N-(4-aminophenyl)-2-cyclopropylacetamide CAS No. 1186377-98-9

N-(4-aminophenyl)-2-cyclopropylacetamide

Cat. No. B1398969
M. Wt: 190.24 g/mol
InChI Key: JLURXSILZDUSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-2-cyclopropylacetamide (NCPA) is a cyclic amide compound that has been studied for its potential applications in a variety of scientific fields. NCPA has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It is a cyclic amide that possesses an amide group and a cyclopropyl ring, and it has been found to have various biochemical and physiological effects.

Scientific Research Applications

Metabolic and Enzymatic Studies

N-(4-aminophenyl)-2-cyclopropylacetamide has relevance in enzymatic studies, particularly concerning N-acetyltransferase enzyme systems. These systems are involved in the acetylation of carcinogenic arylamines, a process significant for understanding carcinogenesis and drug metabolism. For instance, studies have explored how various mammalian species' liver cytosol can transfer acetyl groups to carcinogenic arylamines, shedding light on the interplay between arylacetamide derivatives and arylamine derivatives in different species (Lower & Bryan, 1973).

Pharmacological and Biochemical Applications

The compound's structure is used as a reference for synthesizing new molecules with potential therapeutic applications. For example, novel derivatives of 2-(4-aminophenyl)benzothiazoles, incorporating heterocyclic rings, have been synthesized for their antitumor activity. Such research contributes to the development of new therapeutic agents targeting various cancers (Yurttaş, Tay & Demirayak, 2015).

Drug Metabolism and Hepatotoxicity Studies

In drug metabolism and hepatotoxicity research, the compound is significant for studying the metabolic pathways and potential toxic effects of widely used drugs like acetaminophen. Metabolic phenotyping studies involving acetaminophen have utilized this compound to understand mechanisms of drug-induced liver injury and identify potential biomarkers for liver failure (Coen, 2015).

Environmental and Toxicological Research

In environmental studies, the presence and effects of pharmaceutical compounds like N-(4-aminophenyl)-2-cyclopropylacetamide in water bodies are examined. Such research helps in understanding the environmental impact and potential toxicity of these compounds on aquatic organisms, contributing to environmental safety and public health (Parolini, Binelli, Cogni & Provini, 2010).

properties

IUPAC Name

N-(4-aminophenyl)-2-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h3-6,8H,1-2,7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLURXSILZDUSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-cyclopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-2-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-2-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminophenyl)-2-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminophenyl)-2-cyclopropylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminophenyl)-2-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-aminophenyl)-2-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.